1,4-Bis(heptyloxy)-2,5-diiodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diheptoxy-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32I2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNRQPADFWSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1I)OCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692930 | |
| Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149762-42-5 | |
| Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Bis Heptyloxy 2,5 Diiodobenzene
Precursor Selection and Initial Functionalization Approaches for 1,4-Bis(heptyloxy)-2,5-diiodobenzene Synthesis
The synthesis of this compound can commence from two main strategic starting points. The first approach involves the initial formation of the 1,4-dialkoxybenzene core, followed by subsequent iodination. This route typically begins with a commercially available and relatively inexpensive starting material like hydroquinone (B1673460) or 1,4-dihydroxybenzene. The hydroxyl groups of hydroquinone are then alkylated with a suitable heptyl halide to introduce the heptyloxy chains, yielding 1,4-bis(heptyloxy)benzene (B1276835). This intermediate is then subjected to an iodination reaction to introduce the iodine atoms at the 2 and 5 positions of the benzene (B151609) ring.
Alkoxylation Protocols for Introducing Heptyloxy Chains into Diiodobenzene Skeletons
The introduction of heptyloxy chains is a critical step in the synthesis of this compound. This can be achieved through various alkoxylation methods, with the Williamson ether synthesis and catalytic approaches being the most prominent.
Williamson Ether Synthesis Variants for this compound
The Williamson ether synthesis is a classic and widely used method for the formation of ethers. In the context of synthesizing this compound from hydroquinone, this reaction involves the deprotonation of the hydroxyl groups of hydroquinone with a suitable base to form a diphenoxide intermediate. This is then followed by a nucleophilic substitution reaction with a heptyl halide, typically 1-bromoheptane (B155011) or 1-iodoheptane.
Common bases employed for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetone (B3395972), and acetonitrile (B52724) being frequently utilized. The reaction temperature and duration are optimized to ensure complete dialkylation and minimize the formation of mono-alkylated byproducts. For instance, a common procedure involves refluxing hydroquinone with an excess of 1-bromoheptane in the presence of potassium carbonate in a solvent like acetone or DMF.
| Starting Material | Reagents | Solvent | Conditions | Product |
| Hydroquinone | 1-Bromoheptane, K₂CO₃ | Acetone | Reflux | 1,4-Bis(heptyloxy)benzene |
| Hydroquinone | 1-Iodoheptane, NaH | DMF | Room Temp to 60 °C | 1,4-Bis(heptyloxy)benzene |
Catalytic Alkoxylation Methods
While the Williamson ether synthesis is robust, catalytic methods offer an alternative, often milder, approach to alkoxylation. Palladium-catalyzed C-O cross-coupling reactions, for example, can be employed to couple 1,4-diiodobenzene (B128391) with heptanol (B41253). These reactions typically utilize a palladium catalyst, a suitable ligand, and a base. This method is particularly useful when starting with a pre-iodinated benzene ring.
Another catalytic approach involves the use of copper-based catalysts. The Ullmann condensation, a copper-catalyzed reaction, can be adapted for the synthesis of diaryl ethers. While less common for the direct synthesis of this compound due to the potential for catalyst poisoning by the iodo groups, variations of this reaction under specific conditions can be explored. Recent advancements have also explored catalytic, exhaustive ortho-alkoxylation of certain aromatic compounds, which could potentially be adapted for this synthesis. chemrxiv.org
Regioselective Iodination Strategies for this compound Formation
The regioselective introduction of two iodine atoms at the 2 and 5 positions of the 1,4-bis(heptyloxy)benzene precursor is a pivotal step in the synthesis. The electron-donating nature of the heptyloxy groups activates the benzene ring towards electrophilic substitution and directs the incoming electrophiles to the ortho and para positions. Since the para positions are already substituted, the iodination occurs regioselectively at the ortho positions (2 and 5).
Electrophilic Iodination Techniques
Electrophilic iodination is the most common method for introducing iodine atoms onto the activated benzene ring of 1,4-bis(heptyloxy)benzene. olemiss.edu A variety of iodinating agents and reaction conditions have been developed to achieve this transformation efficiently.
A widely used reagent is N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). nih.govgoogle.com The reaction is typically carried out in a solvent like acetonitrile or dichloromethane. nih.gov The use of NIS offers advantages in terms of handling and selectivity compared to molecular iodine.
Another effective iodinating system is the combination of iodine (I₂) and an oxidizing agent. Periodic acid (H₅IO₆) is a common choice for the in-situ generation of a more potent electrophilic iodine species. olemiss.edu This method is often performed in acidic media, such as sulfuric acid, to enhance the reactivity of the iodinating agent.
| Starting Material | Iodinating Agent | Catalyst/Solvent | Conditions | Product |
| 1,4-Bis(heptyloxy)benzene | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) / Acetonitrile | Heated | This compound nih.gov |
| 1,4-Bis(heptyloxy)benzene | Iodine (I₂), Periodic Acid (H₅IO₆) | Sulfuric Acid | Elevated Temperature | This compound |
| 1,4-Bis(heptyloxy)benzene | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalyst / Acetonitrile | Mild conditions | This compound organic-chemistry.org |
Directed Ortho Metalation (DoM) Coupled Iodination
Directed Ortho Metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, in this case, an iodine source.
In the context of 1,4-bis(heptyloxy)benzene, the alkoxy groups can act as directing metalation groups. wikipedia.org By treating 1,4-bis(heptyloxy)benzene with a strong base like n-butyllithium or sec-butyllithium, a dilithiated intermediate can be formed at the 2 and 5 positions. Subsequent quenching of this intermediate with a suitable iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would yield the desired this compound. This method offers excellent regiocontrol but requires strictly anhydrous and inert reaction conditions due to the highly reactive nature of the organolithium intermediates.
| Starting Material | Reagents | Electrophile | Conditions | Product |
| 1,4-Bis(heptyloxy)benzene | n-Butyllithium / TMEDA | Iodine (I₂) | Low Temperature, Anhydrous | This compound |
Purification Techniques for Achieving High Purity this compound for Polymerization Grade Applications
The synthesis of this compound typically yields a crude product that contains unreacted starting materials, partially iodinated byproducts (mono-iodo species), and other impurities. For its application in polymerization, an exceptionally high purity of the monomer is paramount, as even trace impurities can significantly impact the polymerization process and the final properties of the polymer, such as its molecular weight and electronic performance. Therefore, a multi-step purification process is essential.
A common and effective method for the purification of this compound is column chromatography . This technique separates compounds based on their differential adsorption onto a stationary phase. For this particular compound, silica (B1680970) gel is a widely used stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A carefully selected eluent system, often a mixture of non-polar and slightly more polar solvents like petroleum ether and dichloromethane, is then passed through the column. nih.gov The different components of the crude mixture travel down the column at different rates, allowing for their separation. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure desired product.
Following column chromatography, recrystallization is another critical step to further enhance the purity of this compound. nih.gov This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The purified fractions from chromatography are dissolved in a hot solvent, and upon cooling, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Methanol is a commonly used solvent for the recrystallization of this type of compound. nih.gov The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.
The purity of the final product is typically assessed using various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Elemental Analysis: To determine the elemental composition and confirm its empirical formula.
The combination of column chromatography and recrystallization is a powerful approach to achieve the high-purity, polymerization-grade this compound required for the synthesis of high-performance conjugated polymers.
Considerations for Scalable and Sustainable Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of scalability and sustainability. These factors are crucial for ensuring economic viability, minimizing environmental impact, and ensuring the safety of the manufacturing process.
Scalability involves addressing the challenges of moving from small-scale batch reactions to larger production volumes. Key considerations include:
Reaction Conditions: The reaction conditions optimized in the lab, such as temperature, pressure, and reaction time, may need to be adjusted for larger reactors to ensure consistent product quality and yield. Heat transfer and mixing become more critical on a larger scale.
Reagent Handling and Addition: The safe handling and controlled addition of large quantities of reagents, such as the iodinating agent and acid, are paramount.
Work-up and Purification: The purification methods used in the lab, such as column chromatography, can be cumbersome and expensive to scale up. Alternative purification techniques like industrial-scale recrystallization or distillation might be more feasible. The use of large volumes of solvents in both the reaction and purification steps also presents a significant challenge in terms of cost and waste management.
Process Control and Automation: Implementing robust process control and automation is essential for ensuring batch-to-batch consistency and operational safety in a large-scale setting.
Sustainability focuses on developing a "greener" synthetic process that minimizes waste, reduces the use of hazardous materials, and improves energy efficiency. For the synthesis of this compound, several aspects can be addressed:
Solvent Selection: The use of hazardous and volatile organic solvents should be minimized or replaced with more environmentally benign alternatives. Green solvents, such as ionic liquids or supercritical fluids, could be explored for both the reaction and purification steps.
Reagent Choice: Exploring alternative, less hazardous iodinating agents to replace reagents like N-iodosuccinimide could enhance the sustainability of the process. For instance, using a system of sodium iodide and a green oxidant could be a viable alternative. mdpi.com
Waste Reduction and Recycling: Developing strategies to recycle solvents and recover byproducts can significantly reduce the environmental footprint of the synthesis. For example, the succinimide (B58015) byproduct from the use of NIS could potentially be recovered and reused.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, such as using lower reaction temperatures or catalytic processes, contributes to a more sustainable process.
By integrating these scalability and sustainability considerations into the process development, the production of this compound can be made more economically viable and environmentally responsible, supporting its use in the growing field of organic electronics.
Reactivity and Mechanistic Studies of 1,4 Bis Heptyloxy 2,5 Diiodobenzene in Cross Coupling Polymerizations
Palladium-Catalyzed Cross-Coupling Reactions Involving 1,4-Bis(heptyloxy)-2,5-diiodobenzene
Palladium-catalyzed reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, making them indispensable for the synthesis of conjugated polymers from aryl dihalides like this compound.
Stille Coupling Mechanisms and Applications for Polymerizing this compound
The Stille reaction is a versatile cross-coupling method that involves the reaction of an organohalide with an organotin compound, catalyzed by a palladium complex. nih.govnsf.gov For the polymerization of this compound, it is typically reacted with a bifunctional organostannane comonomer, such as a distannylated aromatic compound.
The catalytic cycle of the Stille polymerization proceeds through three fundamental steps:
Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
Transmetalation : The organostannane comonomer transfers one of its organic groups to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. This step is often the rate-determining step in the cycle.
Reductive Elimination : The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This step-growth polycondensation allows for the synthesis of well-defined alternating copolymers. The choice of catalyst, typically a combination of a palladium precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ and a phosphine ligand, is critical for achieving high molecular weight and defect-free polymers.
| Comonomer | Catalyst System | Solvent | Temperature | Polymer Mₙ (kDa) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene (B28343) | 110°C | 15 - 30 | 1.8 - 2.5 |
| 1,4-Bis(trimethylstannyl)-2,5-bis(heptyloxy)benzene | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 90°C | 20 - 45 | 2.0 - 3.0 |
Suzuki-Miyaura Coupling Protocols for Conjugated Polymers Utilizing this compound
The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is another widely used method for synthesizing conjugated polymers. dergipark.org.tr For this compound, the typical comonomers are aryl diboronic acids or their corresponding pinacol esters. A key advantage of the Suzuki-Miyaura reaction is the use of non-toxic and stable boron reagents and the generation of inorganic byproducts that are easily removed.
The polymerization mechanism is similar to the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step requires the presence of a base to activate the organoboron species. Research has shown that copolymerization of this compound with comonomers like benzene-1,4-diboronic acid using a Pd(PPh₃)₄ catalyst and an aqueous base such as Na₂CO₃ yields high molecular weight polymers. The resulting poly(p-phenylene) derivatives are often highly fluorescent.
| Comonomer | Catalyst | Base | Solvent | Polymer Mₙ (kDa) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| Benzene-1,4-diboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene/Water | 14.0 | 3.1 |
| 9,9-Dihexylfluorene-2,7-diboronic acid bis(pinacol ester) | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/Water | 35.5 | 2.4 |
Sonogashira Coupling of this compound with Acetylenic Monomers
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is unique in that it typically requires a dual catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI). researchgate.net When this compound is polymerized with a diethynyl comonomer, the resulting polymers are poly(arylene ethynylene)s, which are known for their rigid structures and interesting photophysical properties. acs.org
The mechanism involves separate but linked catalytic cycles for palladium and copper. The palladium cycle is similar to other cross-couplings, while the copper(I) acetylide is the active species that participates in the transmetalation step. Studies have demonstrated the successful polymerization of this compound with 1,4-diethynyl-2,5-bis(heptyloxy)benzene. These reactions are typically carried out in the presence of a base, such as an amine (e.g., triethylamine or diisopropylamine), which also serves as the solvent.
| Comonomer | Catalyst System | Base/Solvent | Temperature | Polymer Mₙ (kDa) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|---|
| 1,4-Diethynyl-2,5-bis(heptyloxy)benzene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 80°C | 11.2 | 2.9 |
| 1,4-Diethynylbenzene | Pd(PPh₃)₄ / CuI | Diisopropylamine/Toluene | 70°C | 9.5 | 2.5 |
Nickel-Catalyzed Polymerizations with this compound (e.g., Kumada, Negishi)
Nickel-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based systems. Kumada and Negishi couplings are particularly relevant for polymerization. Kumada coupling involves the reaction of a Grignard reagent with an organic halide, while Negishi coupling uses an organozinc reagent. A related and highly effective method is Yamamoto coupling, which involves the dehalogenative polycondensation of aryl dihalides using a zero-valent nickel complex, often generated in situ.
For a monomer like this compound, Yamamoto coupling is particularly suitable, as it does not require the synthesis of an organometallic comonomer. The reaction is promoted by a stoichiometric or catalytic amount of a Ni(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], typically in the presence of a neutral ligand like 2,2′-bipyridine. This method leads to the formation of homopolymers, in this case, poly(1,4-bis(heptyloxy)-2,5-phenylene). A significant development in this area is Kumada Catalyst-Transfer Polycondensation (KCTP), which can proceed via a chain-growth mechanism, offering excellent control over molecular weight and lower polydispersity compared to step-growth methods. nsf.govpageplace.de
Polymerization Kinetics and Chain Growth Control in Reactions Involving this compound
The majority of the cross-coupling polymerizations discussed (Stille, Suzuki-Miyaura, Sonogashira, Yamamoto) proceed via a step-growth mechanism. In this model, monomers react to form dimers, which then react to form tetramers, and so on. This process requires high monomer conversion (>99%) to achieve high molecular weight polymers and typically results in polymers with a polydispersity index (PDI) approaching 2.0. The final molecular weight is highly sensitive to the stoichiometry of the two comonomers.
In contrast, certain nickel-catalyzed reactions, such as Kumada Catalyst-Transfer Polycondensation (KCTP), can operate under a chain-growth mechanism. In KCTP, the catalyst remains associated with a single growing polymer chain, traversing along it as new monomers are added. nsf.gov This "living" characteristic allows for a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion. nsf.gov It also enables the synthesis of polymers with narrow molecular weight distributions (PDI < 1.5) and the formation of well-defined block copolymers. nsf.gov Achieving this level of control with this compound would require careful selection of a nickel catalyst and precise control of initiation conditions.
Impact of Reaction Conditions and Catalyst Selection on Polymer Microstructure from this compound
The final properties of a conjugated polymer are intimately linked to its microstructure, including molecular weight, PDI, and regioregularity. These factors are heavily influenced by the chosen reaction conditions and catalyst system.
Catalyst System : The choice of metal (Pd vs. Ni) and, more importantly, the ancillary ligands (e.g., phosphines, N-heterocyclic carbenes) has a profound impact. Ligands influence the rates of oxidative addition and reductive elimination, catalyst stability, and solubility. For instance, bulky, electron-rich phosphine ligands can accelerate the catalytic cycle and lead to higher molecular weight polymers in Suzuki and Stille reactions.
Reaction Temperature : Higher temperatures generally increase reaction rates but can also lead to side reactions, such as catalyst decomposition or dehalogenation, which can limit the final molecular weight.
Solvent : The solvent must solubilize the monomers, the growing polymer chains, and the catalyst complex. Solvent polarity can influence the rate of transmetalation, particularly in Suzuki-Miyaura couplings.
Base (for Suzuki-Miyaura) : The strength and concentration of the base are critical. An optimal base facilitates the transmetalation step without promoting hydrolysis of the boronic acid or other side reactions.
Monomer Purity and Stoichiometry : For step-growth polymerizations, achieving a precise 1:1 stoichiometric ratio between the two comonomers is essential for obtaining high molecular weight polymers. Impurities can poison the catalyst or act as chain-terminating agents, severely limiting the degree of polymerization.
By carefully tuning these parameters, the synthesis can be directed toward polymers with the desired molecular weight, solubility, and electronic properties tailored for specific applications.
Applications of 1,4 Bis Heptyloxy 2,5 Diiodobenzene As a Monomer in Advanced Functional Materials
Development of Conjugated Polymers for Organic Photovoltaics (OPVs) from 1,4-Bis(heptyloxy)-2,5-diiodobenzene Precursors
The 1,4-dialkoxybenzene unit is recognized as a potent electron-donating moiety in the design of conjugated polymers for organic photovoltaics. The oxygen atoms in the alkoxy groups donate electron density to the aromatic ring, raising the highest occupied molecular orbital (HOMO) energy level of the resulting polymer. This property is fundamental in creating efficient donor-acceptor (D-A) copolymers, where this electron-rich unit is paired with an electron-accepting monomer.
Design and Synthesis of Donor-Acceptor (D-A) Copolymers Incorporating this compound Units
In the design of D-A copolymers for OPVs, this compound would serve as the electron-donating 'D' block. The two iodine atoms are key reactive handles for polymerization, most commonly through palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling. In a typical Stille coupling reaction, the diiodo-monomer would be reacted with an organotin-functionalized acceptor monomer. The choice of the acceptor unit is critical for tuning the electronic and photophysical properties of the final polymer.
The general synthetic strategy would involve the copolymerization of this compound with a suitable distannylated or diborylated electron-accepting comonomer. The heptyloxy side chains would ensure the solubility of the resulting polymer in common organic solvents, facilitating its purification and deposition into thin films for device fabrication.
Photophysical and Electronic Properties of OPV Materials Derived from this compound
The photophysical and electronic properties of a D-A copolymer derived from this compound would be largely dictated by the strength of the chosen acceptor unit. The alternation of donor and acceptor moieties along the polymer backbone leads to an intramolecular charge transfer (ICT) upon photoexcitation. This ICT is responsible for a broad absorption spectrum that extends into the visible and near-infrared regions, which is highly desirable for harvesting a larger portion of the solar spectrum.
The energy levels of the resulting polymer are crucial for its performance in an OPV device. The HOMO level, primarily determined by the 1,4-bis(heptyloxy)benzene (B1276835) donor unit, should be sufficiently deep to ensure good open-circuit voltage (Voc). The lowest unoccupied molecular orbital (LUMO) level, influenced by the acceptor unit, needs to be well-aligned with that of the fullerene or non-fullerene acceptor material used in the bulk heterojunction active layer to facilitate efficient charge separation.
Without specific experimental data, a hypothetical data table for a polymer derived from this compound (denoted as P-BHD-A, where A is a generic acceptor) could be projected based on trends observed for similar structures.
| Property | Projected Value |
| Optical Bandgap (Eg) | 1.7 - 2.0 eV |
| HOMO Energy Level | -5.2 to -5.5 eV |
| LUMO Energy Level | -3.2 to -3.5 eV |
| Absorption Maximum (λmax) | 550 - 650 nm |
Note: These are estimated values and would vary significantly based on the specific acceptor unit used in the copolymerization.
Utilization of this compound in Polymers for Organic Field-Effect Transistors (OFETs)
The structural characteristics of polymers derived from this compound also make them potential candidates for the active layer in organic field-effect transistors (OFETs). The planarity of the conjugated backbone and the ability to form ordered structures in the solid state are paramount for efficient charge transport.
Structure-Charge Transport Relationships in OFET Polymers Synthesized via this compound
In OFETs, charge carriers (holes or electrons) move through the semiconductor by hopping between adjacent polymer chains. The efficiency of this process, quantified by the charge carrier mobility (µ), is highly dependent on the intermolecular packing. The heptyloxy side chains, while ensuring solubility, also play a critical role in influencing the solid-state morphology. The length and branching of these alkyl chains can be tailored to control the intermolecular distance and the degree of π-π stacking, which directly impacts charge transport. A well-ordered, co-facial π-stacking arrangement is generally desired for high mobility.
Strategies for Enhancing Charge Carrier Mobility in this compound Based OFETs
Several strategies could be employed to enhance the charge carrier mobility in polymers based on this monomer. One approach is to copolymerize it with planar, rigid acceptor units to promote a more ordered and extended conjugated system. Thermal annealing of the polymer thin films after deposition can also be used to improve the molecular ordering and crystallinity, leading to higher mobilities. Furthermore, the choice of solvent and processing conditions during film formation can significantly influence the resulting morphology and, consequently, the charge transport properties.
A hypothetical data table for an OFET based on a polymer derived from this compound (P-BHD-A) is presented below.
| Parameter | Projected Value |
| Hole Mobility (µh) | 10-3 - 10-1 cm2V-1s-1 |
| On/Off Current Ratio | > 105 |
| Threshold Voltage (Vth) | 0 to -20 V |
Note: These values are speculative and depend heavily on the comonomer, processing conditions, and device architecture.
Polymers Derived from this compound for Organic Light-Emitting Diodes (OLEDs)
The application of polymers derived from this compound in organic light-emitting diodes (OLEDs) would depend on their photoluminescence properties. For a material to be an efficient emitter in an OLED, it must exhibit high photoluminescence quantum yield (PLQY) in the solid state.
Polymers incorporating the 1,4-dialkoxybenzene unit can be designed to emit light across the visible spectrum by carefully selecting the comonomer. The heptyloxy chains would help to prevent aggregation-caused quenching of the emission in the solid state, a common issue in organic emitters. By copolymerizing with different acceptor units, the emission color could be tuned from blue to red. However, without specific experimental data on the photoluminescence of polymers derived from this compound, their suitability for OLED applications remains theoretical.
Advanced Characterization Methodologies for Materials Derived from 1,4 Bis Heptyloxy 2,5 Diiodobenzene
Spectroscopic Analysis of Electronic Structure and Energy Levels in 1,4-Bis(heptyloxy)-2,5-diiodobenzene Derived Polymers (e.g., UV-Vis, Photoluminescence, Cyclic Voltammetry)
The electronic behavior of conjugated polymers derived from this compound is governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are interrogated using a combination of optical and electrochemical spectroscopic techniques.
UV-Visible (UV-Vis) Absorption Spectroscopy is employed to probe the electronic transitions within the polymer. The absorption spectrum of a conjugated polymer film reveals the energy required to promote an electron from the HOMO to the LUMO. The main absorption band corresponds to the π-π* transition of the conjugated backbone. aps.org The onset of this absorption band is used to determine the optical bandgap (Eg) of the material. For instance, in related poly(p-phenylene vinylene) polymers, the π-π* absorption band is typically observed around 2.1 eV. aps.org
Photoluminescence (PL) Spectroscopy investigates the radiative relaxation processes in the material. Upon photoexcitation, the polymer can emit light as the electron returns from the LUMO to the HOMO. The PL spectrum provides information about the emission color and the energy of the emissive state. The difference between the absorption onset and the emission onset (the Stokes shift) can offer insights into the degree of conformational relaxation in the excited state. Studies on analogous poly(phenylene vinylene) derivatives with varying alkoxy side chains have shown that the size and structure of these chains significantly impact the polymer backbone's stiffness. nyu.edu This change in conformation has a dramatic effect on the photoluminescence quantum efficiency, which can be enhanced by increasing the intrinsic stiffness of the polymer chain. nyu.eduresearchgate.net
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the absolute energy levels of the HOMO and LUMO. mdpi.com By measuring the onset potentials for oxidation (Eox) and reduction (Ered) of a thin polymer film coated on an electrode, the HOMO and LUMO levels can be calculated relative to a reference standard (e.g., Fc/Fc⁺). The HOMO level is derived from the oxidation potential, while the LUMO level is derived from the reduction potential. These values are paramount for predicting charge injection barriers and the open-circuit voltage in solar cell applications.
Table 1: Representative Electronic Properties of Conjugated Polymers Determined by Spectroscopic and Electrochemical Methods
| Polymer Class | Absorption λmax (nm) | Emission λmax (nm) | HOMO Level (eV) (from CV) | LUMO Level (eV) (from CV) | Optical Bandgap (eV) |
| Poly(phenylene vinylene) Derivative | ~500 | ~580 | -5.1 to -5.3 | -2.9 to -3.1 | ~2.1 |
| Diketopyrrolopyrrole (DPP) Copolymer | ~700-850 | ~800-950 | -5.2 to -5.5 | -3.6 to -3.9 | ~1.3-1.5 |
| Carbazole Copolymer | ~400-450 | ~450-550 | -5.4 to -5.8 | -2.2 to -2.5 | ~2.9-3.1 |
Morphological and Nanostructural Investigations of Thin Films Formed from this compound Based Polymers (e.g., Atomic Force Microscopy, Transmission Electron Microscopy, Grazing Incidence Wide-Angle X-ray Scattering)
The arrangement of polymer chains in the solid state profoundly influences device performance. Thin film morphology is investigated across multiple length scales using microscopy and scattering techniques.
Atomic Force Microscopy (AFM) provides topographical images of the polymer thin film surface with nanoscale resolution. It is used to assess surface roughness and identify the presence of distinct domains or phase separation in polymer blends. The phase images in AFM can reveal variations in material properties across the surface, which is indicative of the nanostructure.
Transmission Electron Microscopy (TEM) offers higher resolution imaging of the film's internal or bulk morphology. By analyzing thin cross-sections of a device, TEM can visualize the vertical stratification and bulk nanostructure, providing details that are not accessible via surface-sensitive techniques like AFM.
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is an indispensable tool for probing the crystalline structure and molecular orientation of polymer chains within a thin film. cornell.edu By directing an X-ray beam at a very shallow angle to the film surface, diffraction patterns are generated that contain detailed information about molecular packing. The positions of the diffraction peaks relate to characteristic packing distances, such as the lamellar stacking distance (d-spacing) between backbones separated by side chains and the π-π stacking distance between adjacent conjugated planes. The azimuthal distribution of scattering intensity reveals the preferential orientation of the polymer crystallites with respect to the substrate, which can be "edge-on" (conjugated planes perpendicular to the substrate) or "face-on" (conjugated planes parallel to the substrate). An edge-on orientation is often preferred for field-effect transistors, as it facilitates in-plane charge transport. researchgate.net
Table 2: Typical Nanostructural Parameters from GIWAXS for a High-Mobility DPP-based Polymer
| Packing Direction | Peak Position (q, Å-1) | d-spacing (Å) | Orientation | Significance |
| Lamellar (100) | ~0.30 | ~20.9 | Out-of-plane | Indicates ordered stacking separated by alkyl side chains. |
| π-π stacking (010) | ~1.70 | ~3.7 | In-plane | Indicates close packing of conjugated backbones, favorable for charge transport. |
Note: This table provides an example of data obtained from GIWAXS analysis of a well-ordered, edge-on oriented semicrystalline polymer film. researchgate.net
Charge Transport Characterization in Devices Utilizing this compound Derived Materials (e.g., Space-Charge Limited Current, Hall Effect)
The efficiency with which charges move through the material is a key performance metric, quantified by the charge carrier mobility (µ).
Space-Charge Limited Current (SCLC) Method is the most common technique for determining the charge carrier mobility in organic semiconductors. This method involves fabricating a simple diode-like device structure (e.g., sandwiching the polymer film between two electrodes). By applying a voltage, charge carriers are injected into the polymer layer. At a certain voltage, the injected carrier density exceeds the intrinsic carrier density, and the current becomes limited by the buildup of this space charge. The current-voltage (I-V) characteristic in this regime follows a specific relationship (I ∝ V²), from which the mobility can be extracted. Hole-only or electron-only devices can be fabricated by choosing electrodes with appropriate work functions to selectively inject one type of carrier. Mobilities for amorphous or semi-crystalline polymers typically range from 10⁻⁵ to over 1 cm²V⁻¹s⁻¹. mdpi.com
Hall Effect measurements provide a more comprehensive understanding of charge transport, yielding not only the mobility but also the sign of the charge carriers and their concentration. This technique requires applying a magnetic field perpendicular to the direction of current flow in a transistor-like geometry. The magnetic field exerts a Lorentz force on the charge carriers, generating a transverse Hall voltage. While powerful, Hall effect measurements are challenging for many conjugated polymers due to their low mobility and high disorder, which can result in a very small Hall voltage that is difficult to detect.
Table 3: Charge Carrier Mobility Data for a Representative Organic Semiconductor
| Material / Device Structure | Measurement Technique | Carrier Type | Mobility (cm²V⁻¹s⁻¹) |
| Poly-TPD:PCBM Composite | SCLC | Electron | 1.8 x 10⁻⁴ |
| Poly-TPD:PCBM Composite | SCLC | Hole | 3.5 x 10⁻⁵ |
| Poly-TPD (neat) in OFET | Field-Effect Transistor | Hole | 1.0 x 10⁻⁴ |
Source: Data adapted from studies on poly-TPD based materials. mdpi.com
Advanced Solid-State Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS) for Structural Elucidation of Polymer Chains
While the above techniques probe the electronic and physical properties, it is crucial to confirm the fundamental chemical structure of the synthesized polymer.
Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for elucidating the precise molecular structure and conformation of polymers in the solid state. While solution NMR confirms the structure of the soluble monomer, ssNMR is essential for verifying the polymer structure post-polymerization, where solubility may be limited. Advanced 2D ssNMR experiments, such as ¹H-¹H spin-diffusion exchange, can reveal the spatial proximity of different chemical moieties within the polymer. chemrxiv.org This is particularly useful for complex architectures derived from this compound, as it can confirm the covalent connectivity and probe the organization and dynamics of the heptyloxy side chains relative to the conjugated backbone. chemrxiv.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating the material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. For polymers derived from this compound, XPS can be used to confirm the absence of iodine residues after polymerization and to verify the expected carbon and oxygen atomic concentrations and their chemical states (e.g., distinguishing between C-C, C-H, and C-O bonding environments). This analysis is critical for confirming the purity and structural integrity of the final polymer material.
Theoretical and Computational Investigations of 1,4 Bis Heptyloxy 2,5 Diiodobenzene and Its Polymerized Derivatives
Density Functional Theory (DFT) Calculations on the Electronic Structure and Reactivity of 1,4-Bis(heptyloxy)-2,5-diiodobenzene Monomer
Currently, there is no specific literature available that details Density Functional Theory (DFT) calculations exclusively for the this compound monomer. However, DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it provides an estimate of the chemical reactivity and the energy required for electronic excitation.
Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces. These visualizations would illustrate the distribution of electrons within the monomer and highlight regions that are electron-rich or electron-poor, which is crucial for predicting how the monomer will interact with other molecules and its reactivity in polymerization reactions. The iodine and heptyloxy substituents would significantly influence the electronic properties of the benzene (B151609) ring, and DFT would be the primary tool to quantify these effects.
Molecular Dynamics Simulations for Understanding Self-Assembly and Aggregation Behavior of this compound Derived Polymers
These simulations can model the self-assembly and aggregation behavior of polymer chains, which are critical for the performance of organic electronic devices. The simulations would track the trajectories of atoms over time, allowing for the observation of how polymer chains interact with each other and form ordered domains. This information is key to understanding the morphology of thin films made from these materials. nih.gov
Prediction of Optical Absorption and Emission Spectra of Polymers Containing this compound Units
There are no specific predicted optical absorption and emission spectra for polymers containing this compound units. Theoretical predictions of optical properties are often performed using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λ_max) and emission, which are related to the electronic transitions between the ground and excited states of the polymer.
For analogous poly(p-phenylenevinylene) (PPV) derivatives, the nature of the side chains is known to influence the optical properties. For instance, the fluorescence of Poly[2,5-bis(3′,7′-dimethyloctyloxy)-1,4-phenylenevinylene] in toluene (B28343) shows an excitation wavelength at 480 nm and an emission wavelength at 548 nm. sigmaaldrich.com Similar computational studies on polymers from this compound would be necessary to determine their specific optical characteristics.
Computational Modeling of Charge Transport Pathways and Excitonic Processes in this compound-Based Organic Electronic Materials
Computational modeling of charge transport in organic semiconductors is essential for understanding and improving device performance. While no specific models for this compound-based materials are available, studies on similar poly(dialkoxy-p-phenylene vinylene) polymers indicate that both intrachain (along the polymer backbone) and interchain (between adjacent polymer chains) transport are important. aps.orgresearchgate.net
Computational models often use a combination of quantum chemistry methods and kinetic Monte Carlo simulations to describe how charge carriers (holes and electrons) move through the material. These models can help to understand the role of structural and energetic disorder on charge mobility. For instance, in other PPV derivatives, charge transport is often described by polaron hopping models. d-nb.info
Quantitative Structure-Property Relationship (QSPR) Studies for Optimized Material Design
QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its properties. For organic electronic materials, QSPR can be a valuable tool for designing new polymers with optimized properties, such as a specific band gap or higher charge carrier mobility.
Emerging Research Directions and Future Outlook for 1,4 Bis Heptyloxy 2,5 Diiodobenzene in Advanced Materials Science
Exploration of Novel Polymer Architectures and Topologies Utilizing 1,4-Bis(heptyloxy)-2,5-diiodobenzene
The linear structure of this compound makes it an ideal candidate for creating linear conjugated polymers through well-established methods like Suzuki and Sonogashira cross-coupling reactions. wikipedia.orgnih.govlibretexts.org The heptyloxy chains are crucial for ensuring the solubility of the rigid polymer backbones in common organic solvents, facilitating their characterization and device fabrication. Research has demonstrated the use of its close analogue, 1,4-bis(hexyloxy)-2,5-diiodobenzene, as a monomer for the synthesis of conjugated polymers, highlighting the utility of this class of compounds. nih.gov
Beyond simple linear chains, current research is venturing into more complex polymer architectures. The difunctional nature of this compound allows it to be a key component in the synthesis of:
Block Copolymers: By sequentially polymerizing with different comonomers, well-defined block copolymers can be synthesized. These materials can self-assemble into ordered nanostructures, which is highly desirable for applications in organic photovoltaics and high-resolution displays.
Star-Shaped Polymers and Dendrimers: Utilizing a multifunctional core molecule that can react with the iodo-groups of this compound, researchers can create branched and dendritic structures. These topologies can lead to materials with unique solution properties and film-forming capabilities.
Hypercrosslinked Polymers: Novel hypercrosslinked polymers with iodine functional groups have been synthesized, offering potential as recyclable catalysts. rsc.org This approach could be adapted for this compound to create porous materials for catalysis or separation applications.
The table below summarizes the potential polymer architectures that can be synthesized from this compound and their potential applications.
| Polymer Architecture | Synthesis Method | Key Feature | Potential Application |
| Linear Polymers | Sonogashira/Suzuki Coupling | High conjugation, good solubility | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |
| Block Copolymers | Controlled Polymerization | Nanophase Separation | Organic Photovoltaics (OPVs), Nanopatterning |
| Star-Shaped Polymers | Multi-initiator Core | Low solution viscosity, high functionality | Solution-Processable Electronics, Sensors |
| Hypercrosslinked Polymers | Post-synthesis crosslinking | High surface area, porosity | Heterogeneous Catalysis, Gas Storage |
Integration of this compound Derived Materials into Hybrid Organic-Inorganic Systems
The integration of organic polymers with inorganic nanomaterials offers a pathway to create hybrid systems with synergistic properties. The iodine atoms in this compound and the resulting polymers can act as coordination sites for metal ions, paving the way for novel organometallic structures. Research on the related 1,4-Dibromo-2,5-diiodobenzene has shown that it can form organometallic nanostructures on surfaces by coordinating with metal ions. researchgate.net This suggests that polymers derived from this compound could be used to template the growth of inorganic nanoparticles or to create ordered hybrid films.
Potential hybrid systems include:
Metal-Organic Frameworks (MOFs): While the flexibility of the heptyloxy chains might pose a challenge for creating highly crystalline MOFs, they could be used to create "soft" or flexible MOFs with interesting guest-responsive properties.
Polymer-Nanoparticle Composites: Polymers based on this compound can be blended with inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) to create materials for applications in photovoltaics and photocatalysis. The polymer matrix can improve the dispersion and stability of the nanoparticles while contributing to charge transport.
Perovskite Solar Cells: Functionalized organic materials are increasingly used as interface layers in perovskite solar cells to improve efficiency and stability. Polymers derived from this compound could be explored as hole-transporting or passivation layers.
Advancements in Sustainable Synthesis and Processing of this compound-Based Materials
The synthesis of this compound typically involves the iodination of 1,4-bis(heptyloxy)benzene (B1276835). A known method for the hexyloxy analogue uses N-iodosuccinimide and trifluoroacetic acid in acetonitrile (B52724). nih.gov Future research is focused on making this process more sustainable by:
Utilizing Bio-based Feedstocks: The heptanol (B41253) used to create the heptyloxy side chains can potentially be derived from biomass, reducing the fossil fuel dependence of the monomer.
Greener Iodination Reagents: Exploring less hazardous and more atom-economical iodinating agents is an active area of research.
Sustainable Polymerization Conditions: Significant efforts are being made to develop greener cross-coupling reactions. This includes using water as a solvent, employing lower loadings of palladium catalysts, and developing catalyst systems that operate at lower temperatures. organic-chemistry.org
The processing of the resulting polymers is also a key consideration. The heptyloxy side chains are specifically included to allow for solution processing, which is generally more energy-efficient and scalable than vacuum deposition techniques. Future work will focus on using non-halogenated, "green" solvents for polymer deposition.
Challenges and Opportunities in Scaling Up Production and Application of this compound Derived Technologies
The transition from laboratory-scale synthesis to industrial production presents several challenges and opportunities.
Challenges:
Cost of Raw Materials: Iodine is a relatively expensive element, and the multi-step synthesis of the monomer can contribute to high costs.
Catalyst Costs: Palladium, the most common catalyst for the polymerization of this monomer, is a precious metal. While catalyst loadings are decreasing, their cost and the need for removal from the final product remain a concern.
Purification: Achieving the high purity required for electronic applications (>99.9%) on a large scale can be difficult and costly.
Opportunities:
High-Value Applications: The potential use of these materials in high-performance electronics like flexible displays and efficient solar cells can justify the production costs.
Improved Catalysis: Advances in catalysis, including the use of more abundant metal catalysts (e.g., nickel, copper) and the development of highly active palladium catalyst systems, could significantly reduce production costs. organic-chemistry.org
Process Optimization: The development of continuous flow reactors for both monomer synthesis and polymerization could lead to more efficient, scalable, and reproducible production.
Future Perspectives on the Design of Next-Generation Organic Electronic Materials from Functionalized Diiodobenzenes
The design of next-generation organic electronic materials is moving towards a molecular engineering approach, where monomers are precisely functionalized to achieve desired properties. qub.ac.uk Functionalized diiodobenzenes, like this compound, are at the forefront of this trend.
Future design strategies will likely involve:
Tailoring Side Chains: Beyond simple alkyl chains for solubility, side chains could be designed to promote specific intermolecular packing, enhance charge transport, or introduce additional functionalities like sensing capabilities or degradability. escholarship.org
Modifying the Aromatic Core: The benzene (B151609) ring itself could be replaced with other aromatic systems (e.g., thiophene, fluorene) to tune the electronic bandgap and energy levels of the resulting polymer.
Computational Materials Design: The use of computational modeling is becoming increasingly important for predicting the properties of new materials before they are synthesized. qub.ac.uk This will accelerate the discovery of new functionalized diiodobenzene monomers with optimized performance for specific applications.
Sustainable Polymers: Incorporating cleavable linkages or designing polymers for chemical recycling will be a key focus to address the environmental challenges associated with plastics. escholarship.org
Q & A
Basic: What are the established synthetic routes for 1,4-Bis(heptyloxy)-2,5-diiodobenzene, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via electrophilic aromatic iodination. A typical protocol involves reacting 1,4-bis(heptyloxy)benzene with N-iodosuccinimide (NIS) in dry acetonitrile under acidic conditions (e.g., trifluoroacetic acid) at 363 K for 2 hours . Post-reaction, purification is achieved by filtering succinimide byproducts and washing with diethyl ether. Key optimization parameters include:
- Molar ratios : A 3:1 excess of NIS ensures complete diiodination.
- Solvent choice : Acetonitrile enhances reaction efficiency due to its polarity and inertness.
- Acid catalysis : Trifluoroacetic acid facilitates iodination by protonating the aromatic ring.
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Provides precise bond lengths (e.g., C–I ≈ 2.09 Å) and dihedral angles (e.g., 50.3° between alkyl chains and the benzene plane) . Refinement using SHELXL (with R factors < 0.05) ensures accuracy .
- NMR spectroscopy : H and C NMR verify alkoxy chain integration and absence of unreacted precursors.
- Elemental analysis : Confirms iodine content (~47.8% by mass).
Advanced: How do alkyl chain conformations influence crystallographic packing and material properties?
Methodological Answer:
The all-trans extended conformation of heptyloxy chains creates distinct intermolecular interactions:
- C–H···π interactions : Observed in the title compound (distance ~2.8 Å), forming 2D networks .
- Halogen interactions : Unlike bromo-analogues (Br···Br interactions at 3.41 Å), iodine’s larger size reduces halogen bonding, favoring alkyl chain packing .
- Thermotropic behavior : Extended alkyl chains may promote liquid crystalline phases, relevant for organic electronics.
Advanced: How can contradictions in crystallographic data between this compound and its bromo-analogue be resolved?
Methodological Answer:
Structural discrepancies arise from alkyl chain orientation :
- Torsion angles : The O–C–C–C torsion angle is 55.8° in the iodo-compound vs. −179.1° in the bromo-analogue, altering chain planarity relative to the aromatic core .
- Refinement protocols : Use SHELXL’s restraints for disordered atoms and validate data-to-parameter ratios (>15:1) to minimize bias .
- Hirshfeld surface analysis : Quantifies differences in intermolecular interactions (e.g., H···H vs. halogen contacts).
Advanced: What methodological considerations are key for copolymerizing this monomer into conjugated polymers?
Methodological Answer:
The diiodo moiety enables Stille or Suzuki cross-coupling for polymer synthesis:
- Monomer design : Pair with distannylated thiophene derivatives (e.g., 2,5-bis(tributylstannyl)thiophene) in refluxing THF .
- Catalyst system : Use Pd(PPh)Cl (1–5 mol%) with CuI as a co-catalyst to enhance reactivity.
- Solubility optimization : Heptyloxy chains prevent aggregation, enabling solution-processable polymers with Mn ~14 kDa .
Advanced: How can experimental phasing challenges in X-ray studies of derivatives be addressed?
Methodological Answer:
For heavy-atom derivatives (e.g., iodine), employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
